molecular formula C48H96N2O4 B13354250 Bis(2-butyloctyl) 10,10'-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate)

Bis(2-butyloctyl) 10,10'-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate)

Cat. No.: B13354250
M. Wt: 765.3 g/mol
InChI Key: DBPPTOXYGJRLND-UHFFFAOYSA-N
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Description

Bis(2-butyloctyl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) is a complex organic compound with a molecular formula of C40H80N2O4. It is a type of ionizable lipid, which means it can change its charge state depending on the pH of the environment. This property makes it particularly useful in various scientific and industrial applications, especially in the field of drug delivery and vaccine development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-butyloctyl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) typically involves a multi-step process. The starting materials include decanoic acid and 2-(dimethylamino)ethylamine. The reaction proceeds through esterification and amidation reactions under controlled conditions. The esterification is usually catalyzed by an acid catalyst, while the amidation requires a base catalyst. The reaction conditions often involve temperatures ranging from 60°C to 100°C and reaction times of several hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Bis(2-butyloctyl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reaction is usually carried out in an acidic medium at room temperature.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride. The reaction is typically carried out in an inert atmosphere at low temperatures.

    Substitution: Common reagents include alkyl halides and nucleophiles like sodium azide. The reaction conditions vary depending on the specific substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can produce a wide range of products, including amines and ethers.

Scientific Research Applications

Bis(2-butyloctyl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: It is used in the study of lipid membranes and their interactions with proteins and other biomolecules.

    Medicine: It is used in the development of drug delivery systems, particularly for the delivery of nucleic acids like mRNA.

    Industry: It is used in the production of various industrial chemicals and materials, including surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of Bis(2-butyloctyl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) involves its ability to change its charge state depending on the pH of the environment. This property allows it to interact with various molecular targets, including nucleic acids and proteins. In drug delivery systems, it helps to encapsulate and protect the drug molecules, facilitating their transport into cells and their subsequent release.

Comparison with Similar Compounds

Similar Compounds

  • Bis(2-ethylhexyl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate)
  • ALC-0315 ((4-hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate)

Uniqueness

Bis(2-butyloctyl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) is unique due to its specific molecular structure, which provides it with distinct physicochemical properties. These properties make it particularly effective in applications requiring precise control over molecular interactions, such as drug delivery and vaccine development.

Properties

Molecular Formula

C48H96N2O4

Molecular Weight

765.3 g/mol

IUPAC Name

2-butyloctyl 10-[[10-(2-butyloctoxy)-10-oxodecyl]-[2-(dimethylamino)ethyl]amino]decanoate

InChI

InChI=1S/C48H96N2O4/c1-7-11-15-27-35-45(33-13-9-3)43-53-47(51)37-29-23-19-17-21-25-31-39-50(42-41-49(5)6)40-32-26-22-18-20-24-30-38-48(52)54-44-46(34-14-10-4)36-28-16-12-8-2/h45-46H,7-44H2,1-6H3

InChI Key

DBPPTOXYGJRLND-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCCC)COC(=O)CCCCCCCCCN(CCCCCCCCCC(=O)OCC(CCCC)CCCCCC)CCN(C)C

Origin of Product

United States

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